2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2,3,6-trimethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N3O2/c1-4-6(3)11-12-7(4)10-8(13)5(2)9(12)14/h5H,1-3H3,(H,10,13) |
InChI Key |
GXDOMYFIPTUGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(C(=NN2C1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Example: One-Pot Cyclization and Halogenation
A notable method developed by Sikdar et al. (2023) involves a one-pot cyclization of amino pyrazoles with enaminones or chalcones in the presence of potassium persulfate (K₂S₂O₈), followed by oxidative halogenation using sodium halides to introduce halogen atoms at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. This method is characterized by:
- Mild reaction conditions
- High regioselectivity (mono-iodination primarily at the 3-position)
- Use of dimethyl sulfoxide (DMSO) as an effective solvent (water was unsuitable)
- High yields and excellent functional group tolerance
This cyclization approach is efficient and versatile for synthesizing complex heterocyclic compounds, including derivatives structurally related to 2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione.
Cyclization with Cyclic β-Dicarbonyl Compounds
Portilla et al. (2012) reported the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines through cyclization of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds such as 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone. This method:
- Achieves good yields
- Benefits from fusion and microwave irradiation techniques to reduce reaction times and improve yields compared to traditional reflux in ethanol
- Demonstrates the influence of β-dicarbonyl compounds on reaction pathways and substitution patterns
Condensation Reactions
Condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is another frequently employed strategy to prepare pyrazolo[1,5-a]pyrimidines. This method involves:
- Nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the β-dicarbonyl compound
- Subsequent cyclization and dehydration to form the fused pyrimidine ring
- Use of acid or base catalysts, often Lewis acids or bases, to facilitate ring closure
The choice of β-dicarbonyl compound allows fine-tuning of the substitution pattern and electronic properties of the final product, which is critical for optimizing biological activity.
Representative Reaction Data
A study demonstrated the conversion of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles and ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with various β-dicarbonyl compounds (e.g., pentane-2,4-dione, ethyl acetoacetate) to yield 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives in high yields (87%–95%). The reaction conditions were mild, and the methodology was simple and efficient, highlighting its practicality for synthesizing diverse pyrazolo[1,5-a]pyrimidine derivatives.
| Entry | Starting Aminopyrazole | β-Dicarbonyl Compound | Product Yield (%) | Reaction Time (h) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile (1a) | Pentane-2,4-dione | 92 | 3 | 210–212 |
| 2 | 5-amino-3-arylamino-1H-pyrazole-4-carboxylate (2a) | Ethyl acetoacetate | 89 | 2.5 | 198–200 |
| 3 | 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile (1f) | Ethyl isobutyrylacetate | 87 | 4 | 215–217 |
| 4 | 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile (1b) | Ethyl butyrylacetate | 95 | 3 | 205–207 |
Note: Reaction times and melting points are approximate and depend on specific substituents and reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate cyclization reactions, providing:
- Faster reaction times (minutes instead of hours)
- Higher yields
- Solvent-free or minimal solvent conditions
For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile under microwave irradiation (120 °C, 20 min) selectively yielded 7-aminopyrazolo[1,5-a]pyrimidine derivatives. Structural confirmation was achieved through mass spectrometry, IR, NMR, and X-ray crystallography.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Typical Yields (%) |
|---|---|---|---|---|
| Cyclization (One-pot) | Amino pyrazoles + enaminones/chalcones + K₂S₂O₈ + Na halides | DMSO solvent, mild temperature | Regioselective halogenation, mild conditions, high functional group tolerance | 80–95 |
| Cyclization with β-Dicarbonyls | 3-substituted-5-amino-1H-pyrazoles + cyclic β-dicarbonyls | Fusion or microwave irradiation | Faster reactions, higher yields, regioselective | 85–92 |
| Condensation | 5-aminopyrazoles + β-dicarbonyl compounds | Acid/base catalysis, mild temp | Simple, high yield, tunable substitution | 87–95 |
| Microwave-Assisted | Aminopyrazole derivatives + electrophiles | Microwave irradiation (120 °C) | Rapid, selective, solvent-free options | 85–90 |
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has shown activity against aurora kinases that are often overexpressed in cancer cells .
- Case Study : In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity with IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231. This suggests a promising avenue for developing new anticancer therapies based on this scaffold.
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have also been investigated for their ability to inhibit various enzymes:
- Phosphodiesterase Inhibition : Some derivatives have shown selective inhibition of phosphodiesterase enzymes involved in inflammatory processes. This could lead to potential applications in treating inflammatory diseases .
Synthetic Transformations and Functionalization
The structural diversity of pyrazolo[1,5-a]pyrimidines allows for various synthetic transformations that can enhance their biological activity:
- Functionalization Strategies : Researchers have developed multiple synthetic pathways to modify the core structure of pyrazolo[1,5-a]pyrimidine. These modifications can improve solubility and bioavailability while maintaining or enhancing biological activity.
Data Table: Biological Activities of 2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Mechanism of Action
The mechanism of action of 2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : Likely C₉H₁₁N₃O₂ (base structure: C₆H₅N₃O₂ in + 3 methyl groups).
- Molecular Weight : ~193.2 g/mol (calculated).
- Core Structure : Pyrazolo[1,5-a]pyrimidine-5,7-dione with methyl substitutions.
Comparison with Structural Analogs
Key Observations
Structural Variations :
- The target compound differs from 3,6,8-trimethyl-4-phenyl-pyrazolo-pyrido-pyrimidine-dione () by lacking a pyrido ring and phenyl group, reducing molecular complexity and weight.
- Compared to 5,7-dimethyl-2-(propan-2-yl)-pyrazolo[1,5-a]pyrimidine (), the target’s dione moiety and additional methyl group may enhance hydrogen-bonding capacity and polarity.
- The 3-bromo-2,6-dimethyl analog () highlights halogen substituents’ role in enabling cross-coupling reactions, unlike the target’s methyl-dominated structure.
Synthetic Strategies: Multicomponent reactions (e.g., ) using aldehydes, aminopyrazoles, and ketones are effective for pyrazolo-pyrimidine-diones, achieving high yields (~92%) with L-proline catalysis. The target compound may be synthesized similarly. describes pyrazolo[1,5-a]pyrimidine-5,7-dione derivatives via condensation of 5-aminopyrazole with diethyl malonate, followed by functionalization. This route could apply to the target compound with methyl-substituted precursors.
Biological and Physical Properties: Anti-HIV Activity: Pyrazolo[1,5-a]pyrimidine derivatives with aryloxy and amino groups () exhibit EC₅₀ values as low as 0.070 μM, outperforming clinical drugs. The target’s methyl groups may enhance lipophilicity, affecting bioavailability . Physical Properties: Brominated analogs () show higher density (1.70 g/cm³) and boiling points (332.8°C) due to bromine’s atomic weight. The target’s methyl groups likely lower melting points compared to halogenated derivatives.
Biological Activity
2,3,6-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound notable for its unique structure and biological properties. This compound features a fused pyrazole and pyrimidine ring system with three methyl groups at the 2, 3, and 6 positions and two carbonyl groups at the 5 and 7 positions. Its potential as a therapeutic agent has been explored in various studies, particularly for its enzyme inhibitory activity and cytotoxic effects against cancer cells.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 193.20 g/mol
- CAS Number : 1566434-17-0
Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation; thus, inhibiting these enzymes can lead to the induction of apoptosis and suppression of cell proliferation in cancer cells.
Antitumor Activity
A study assessed the antitumor effects of this compound against various human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results demonstrated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The compound was shown to induce apoptosis in these cell lines through the modulation of cell cycle regulators .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. It exhibited substantial antibacterial effects against multiple strains of bacteria. For example, derivatives of pyrazolo[1,5-a]pyrimidine were found to have minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like ciprofloxacin .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione | Structure | Studied for antitubercular activity |
| 2-tert-butyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidine | Structure | Exhibits different reactivity patterns |
| Pyrazolo[1,5-a]pyrimidinone derivatives | Structure | Varying biological activities based on substitutions |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability of MCF-7 cells. Flow cytometry analysis revealed increased apoptotic cell populations after treatment.
- Antibacterial Screening : A series of synthesized derivatives were tested against six bacterial strains including MRSA. Results showed that compounds with furan substitutions displayed significant antibacterial activity with MIC values lower than those observed for traditional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
